{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol
Description
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYSHCXWFHJOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427381-05-2 | |
| Record name | {1-[(4-fluorophenyl)methyl]cyclopropyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features, including a cyclopropyl group and a 4-fluorobenzyl moiety. The presence of the fluorine atom is expected to enhance its biological activity by improving lipophilicity and potentially altering receptor binding characteristics compared to non-fluorinated analogs. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is C12H14F, with a molecular weight of approximately 195.24 g/mol. Its structure can be summarized as follows:
| Feature | Description |
|---|---|
| Cyclopropyl Group | Contributes to unique steric and electronic properties |
| 4-Fluorobenzyl Moiety | Enhances lipophilicity and potential receptor interactions |
| Functional Groups | Hydroxyl group may participate in hydrogen bonding interactions |
Pharmacological Potential
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Properties : Investigated for its potential to modulate inflammatory pathways.
- Analgesic Effects : Early research suggests possible applications in pain management.
- Antimicrobial Activity : Potential interactions with microbial targets have been noted, indicating possible uses in treating infections.
The mechanism of action for this compound is not fully understood but is believed to involve:
- Binding to specific receptors or enzymes, modulating their activity.
- Potential inhibition or activation of key biological pathways related to inflammation and pain.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound. Here are notable findings:
- Inhibition Studies : Research involving analogs has demonstrated that fluorinated compounds often exhibit enhanced potency in inhibiting specific enzymes compared to their non-fluorinated counterparts. For example, compounds with a trifluoromethyl group have shown increased potency in inhibiting serotonin uptake by six-fold compared to non-fluorinated versions .
- Structural Activity Relationship (SAR) : Studies indicate that modifications in the cyclopropyl or fluorobenzyl groups can significantly affect biological activity. For instance, the introduction of different substituents on the phenyl ring has been shown to alter receptor affinity and selectivity.
- Potential Applications : The compound has been explored as a building block for synthesizing more complex organic molecules with targeted biological activities, including potential therapeutic agents for various conditions .
Data Tables
The following table summarizes key research findings related to this compound and its analogs:
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
a) Bromine vs. Fluorine Substitution
- (1-(4-Bromophenyl)cyclopropyl)methanol (CAS 98480-31-0, ): Replacing fluorine with bromine increases molecular weight (C10H11BrO vs. C11H13FO) and alters electronic properties.
b) Methyl Substitution
- 1-(4-Methylphenyl)-1-cyclopropyl ethanol (CAS 33446-27-4, ): The methyl group introduces steric bulk and lipophilicity. Unlike the hydroxymethyl group in the target compound, this derivative has a secondary alcohol, which may reduce hydrogen-bonding capacity.
Core Structural Modifications
a) Quinoline-Embedded Analogues
- [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol (): This compound incorporates a quinoline ring system, increasing aromaticity and planarity. The dihedral angles between the cyclopropane, quinoline, and benzene rings (65.2–76.2°) indicate significant torsional strain, influencing crystal packing. Intermolecular O–H⋯O/N hydrogen bonds stabilize its structure, a feature absent in simpler cyclopropane alcohols .
- Synthesis Yield : 90.3% via KBH4/MgCl2 reduction, comparable to methods for simpler cyclopropane alcohols .
b) Heterocyclic Additions
- (1-(5-Bromopyridin-2-yl)cyclopropyl)methanol (CAS 827628-20-6, ): Replacing the benzene ring with a pyridine introduces a nitrogen atom, altering electronic properties and enabling coordination chemistry. The molecular formula (C9H10BrNO) reflects reduced hydrophobicity compared to phenyl derivatives .
Functional Group Variations
- This modification enhances water solubility but may reduce stability under acidic conditions .
Comparative Data Table
Key Research Findings
- Crystallinity and Hydrogen Bonding: Quinoline-containing analogues () exhibit robust crystal packing via O–H⋯O/N bonds, whereas simpler cyclopropane alcohols may rely on weaker van der Waals interactions .
- Electronic Effects : Fluorine’s electronegativity in the target compound enhances dipole interactions, while bromine’s polarizability in analogues may favor halogen bonding in supramolecular assemblies .
- Synthetic Accessibility : High yields (e.g., 90.3% in ) suggest cyclopropane alcohols are synthetically tractable, though steric or electronic factors (e.g., in discontinued methyl derivatives) may complicate scalability .
Preparation Methods
General Synthetic Strategy
-
- Formation of the cyclopropylmethanol core
- Introduction of the 4-fluorophenylmethyl substituent at the 1-position of the cyclopropane ring
- Purification and characterization of the final alcohol product
-
- Cyclopropanation reactions: The cyclopropane ring can be constructed via Simmons-Smith cyclopropanation of alkenes or via ring closure methods starting from appropriate precursors.
- Reductive amination or nucleophilic substitution: Installation of the (4-fluorophenyl)methyl group can be achieved by nucleophilic substitution of a suitable leaving group on the cyclopropylmethanol intermediate or by reductive amination involving 4-fluorobenzaldehyde derivatives.
- Hydroxymethyl group introduction: The hydroxymethyl substituent may be introduced via reduction of a corresponding aldehyde or ester intermediate.
Example from Related Patented Methodologies
While direct preparation methods for this exact compound are scarce, a related patent describes the synthesis of 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol, which involves:
- Reaction of 2-amino-4'-fluorobenzophenone with 3-cyclopropyl-3-oxopropionate in the presence of Zn(OTf)2 catalyst in ethanol under reflux for 30 hours.
- Removal of solvent by distillation and purification by extraction and drying steps.
- This yields a cyclopropyl-substituted fluorophenyl compound with a methanol group.
This method illustrates the use of cyclopropyl ketone derivatives and fluorophenyl-containing aromatic amines under Lewis acid catalysis to build complex cyclopropylmethanol frameworks bearing fluorophenyl substituents.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Cyclopropanation | Simmons-Smith reagent (e.g., CH2I2 + Zn-Cu) or diazo compounds | Formation of cyclopropane ring | Requires alkene precursor; mild conditions to preserve fluorophenyl group |
| Introduction of 4-fluorophenylmethyl | 4-Fluorobenzyl halide or aldehyde + nucleophile or reductive amination reagents | Attach fluorophenylmethyl group | Reductive amination with NaBH4 or catalytic hydrogenation may be used |
| Hydroxymethyl group formation | Reduction of aldehyde/ester intermediate with LiAlH4 or NaBH4 | Install -CH2OH group | Controlled reduction to avoid ring opening |
| Catalysis | Lewis acids such as Zn(OTf)2 | Promote cyclization or condensation | Enhances yield and selectivity |
| Solvent | Ethanol, ethyl acetate, or polar aprotic solvents | Reaction medium | Choice affects yield and purity |
Purification and Characterization
-
- ¹H NMR spectroscopy confirms the presence of cyclopropyl protons (multiplets around δ 1.0–2.3 ppm), aromatic fluorophenyl protons (δ 7.0–7.5 ppm), and hydroxymethyl protons (δ 3.5–4.1 ppm).
- Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with C11H13FO (m/z ~181 for [M+H]+).
- Infrared spectroscopy (IR) identifies hydroxyl functional groups and aromatic C-F bonds.
Research Findings and Optimization Notes
- Reaction time and temperature: Extended reflux (e.g., 30 hours) in ethanol under Lewis acid catalysis improves conversion rates and yields for cyclopropyl-fluorophenyl intermediates.
- Catalyst loading: Zn(OTf)2 at low mol% (1–5%) is sufficient to promote key condensation and cyclization steps without excessive side reactions.
- Solvent removal: Slow distillation of ethanol during reaction helps drive equilibrium toward product formation.
- Purity: Use of anhydrous conditions and inert atmosphere during purification prevents degradation of sensitive cyclopropylmethanol compounds.
- Yield: Reported yields for related cyclopropyl-fluorophenylmethanol derivatives range from 70% to 90% after chromatographic purification.
Summary Table of Preparation Method
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and aromatic fluorine coupling patterns .
- HPLC : Reversed-phase chromatography with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out degradation products .
What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?
Advanced
Contradictions often arise from:
- Variability in assay conditions (e.g., cell lines, concentration ranges).
- Structural analogs with differing substituents (e.g., methyl vs. trifluoromethyl groups) .
Resolution methods :- Standardized bioassays : Use isogenic cell lines and consistent IC50 determination protocols.
- Comparative SAR studies : Synthesize derivatives with controlled substituent variations (e.g., replacing fluorine with chlorine) and test in parallel .
- Mechanistic profiling : Employ kinase profiling panels or receptor-binding assays to identify off-target effects .
How does the cyclopropane ring strain influence the chemical reactivity and stability of this compound under varying conditions?
Advanced
The cyclopropane ring’s 60° bond angles create significant ring strain, leading to:
- Enhanced reactivity : Susceptibility to acid-catalyzed rearrangements (e.g., forming cyclobutanes in methanol ).
- Thermal instability : Decomposition above 150°C; store at –20°C under nitrogen.
- Oxidative sensitivity : The methanol group can oxidize to ketones; use antioxidants (e.g., BHT) during purification .
What computational modeling approaches are suitable for predicting the interaction mechanisms between this compound and biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model binding poses with receptors (e.g., GPCRs) and calculate binding energies.
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories.
- DFT calculations : Gaussian09 to evaluate frontier molecular orbitals (HOMO/LUMO) and predict reactivity sites .
What are the key stability challenges during storage of this compound, and how can they be mitigated in laboratory settings?
Q. Basic
- Hydrolysis : Susceptibility to moisture; store in sealed containers with desiccants (e.g., silica gel).
- Photodegradation : Amber glass vials and storage in dark conditions.
- Oxidation : Add stabilizers (e.g., ascorbic acid) and avoid prolonged exposure to air .
How can isotopic labeling be applied to track the metabolic fate of this compound in pharmacokinetic studies?
Q. Advanced
- ¹⁴C/³H labeling : Introduce isotopes at the cyclopropane or methanol positions via synthetic modifications (e.g., using labeled NaBH₄ for reduction steps).
- LC-MS/MS analysis : Quantify metabolites in plasma/tissue homogenates using MRM transitions specific to labeled fragments .
What are the limitations of current structure-activity relationship (SAR) models for this compound derivatives, and how can they be improved?
Advanced
Limitations :
- Overreliance on 2D descriptors (e.g., logP) neglecting 3D conformational effects.
- Limited data on stereochemical impacts (e.g., R vs. S enantiomers).
Improvements :- 3D-QSAR : CoMFA/CoMSIA models incorporating steric/electrostatic fields.
- Machine learning : Train neural networks on high-throughput screening data to predict activity cliffs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
